
Ethyl(ethylidene)dimethyl-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(ethylidene)dimethyl-lambda~5~-phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to three carbon atoms. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tertiary phosphines, including ethyl(ethylidene)dimethyl-lambda~5~-phosphane, typically involves the reaction of halogenophosphines with organometallic reagents such as Grignard reagents. For instance, the interaction of chlorophosphines with Grignard reagents can yield various tertiary phosphines . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods: Industrial production of tertiary phosphines may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl(ethylidene)dimethyl-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are often used in coordination reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Alkyl or acyl phosphines.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
Ethyl(ethylidene)dimethyl-lambda~5~-phosphane has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of fine chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl(ethylidene)dimethyl-lambda~5~-phosphane involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The phosphorus atom in the compound can donate electron density to the metal center, stabilizing the transition state and lowering the activation energy of the reaction.
Comparación Con Compuestos Similares
Trimethylphosphine: Another tertiary phosphine with three methyl groups attached to the phosphorus atom.
Triethylphosphine: A tertiary phosphine with three ethyl groups attached to the phosphorus atom.
Triphenylphosphine: A tertiary phosphine with three phenyl groups attached to the phosphorus atom.
Comparison: Ethyl(ethylidene)dimethyl-lambda~5~-phosphane is unique due to the presence of both ethyl and ethylidene groups attached to the phosphorus atom. This structural variation can influence its reactivity and coordination behavior compared to other tertiary phosphines. For instance, the steric and electronic properties of the ethylidene group can affect the compound’s ability to coordinate with metal centers and participate in catalytic cycles.
Propiedades
Número CAS |
63161-52-4 |
|---|---|
Fórmula molecular |
C6H15P |
Peso molecular |
118.16 g/mol |
Nombre IUPAC |
ethyl-ethylidene-dimethyl-λ5-phosphane |
InChI |
InChI=1S/C6H15P/c1-5-7(3,4)6-2/h5H,6H2,1-4H3 |
Clave InChI |
XTANEDGOCCNOIV-UHFFFAOYSA-N |
SMILES canónico |
CCP(=CC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate](/img/structure/B14502606.png)
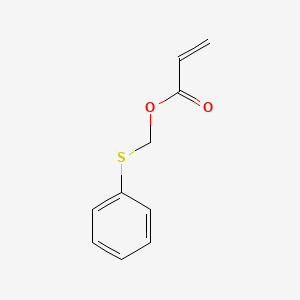
![N~1~-Methyl-N~3~-{1-[3-(3-phenylpropoxy)phenyl]ethyl}propane-1,3-diamine](/img/structure/B14502612.png)

![Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B14502622.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-alpha-chloro-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B14502623.png)
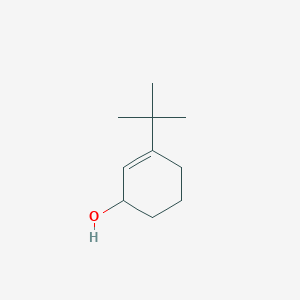
![5-Chloro-N-[2-(4-ethylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B14502626.png)

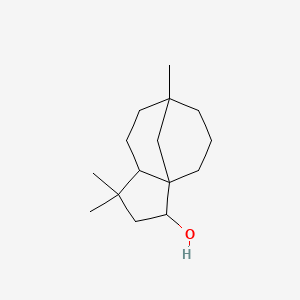
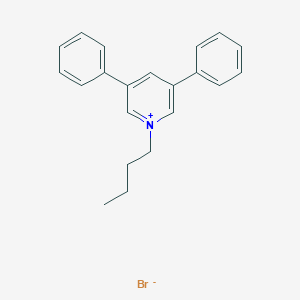

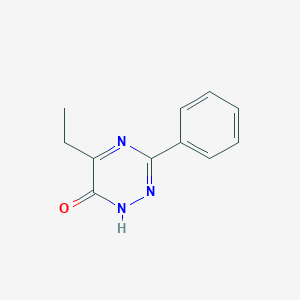
![2-({4-[(Oxiran-2-yl)methoxy]phenoxy}methyl)oxolane](/img/structure/B14502670.png)
